6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol

Description

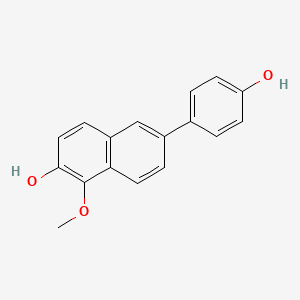

6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol is an organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring The structure of this compound consists of a naphthalene ring system substituted with a hydroxyphenyl group and a methoxy group

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

6-(4-hydroxyphenyl)-1-methoxynaphthalen-2-ol |

InChI |

InChI=1S/C17H14O3/c1-20-17-15-8-4-12(10-13(15)5-9-16(17)19)11-2-6-14(18)7-3-11/h2-10,18-19H,1H3 |

InChI Key |

DSBWWPDVDPKMHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC(=C2)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions . Another method involves the use of alkynyl thiadiazoles with a rhodium catalyst and a bis(diphenylphosphino)ferrocene ligand in chlorobenzene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial production process. The use of environmentally benign and efficient synthesis methods, such as those involving water as a solvent, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo oxidation reactions with hydroxyl radicals in aqueous and lipidic environments, leading to the formation of less toxic products . It can also participate in substitution reactions, such as the Knoevenagel condensation, to form fused ring systems .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, rhodium catalysts, and bis(diphenylphosphino)ferrocene ligands. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield less toxic products, while substitution reactions can lead to the formation of fused ring systems with unique biological activities .

Scientific Research Applications

6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds with potential pharmaceutical and biological activities . In biology, it is studied for its antioxidant and anti-inflammatory properties, which make it a candidate for the development of new therapeutic agents . In medicine, it is investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders . In industry, it is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol involves its interaction with molecular targets and pathways in the body. For example, it may exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines . Additionally, it may interact with nuclear receptors and transcription factors to regulate gene expression and cellular responses .

Comparison with Similar Compounds

6-(4-Hydroxy-phenyl)-1-methoxy-naphthalen-2-ol can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and phenolic antioxidants. These compounds share structural similarities, such as the presence of hydroxyl groups attached to aromatic rings, but differ in their specific chemical properties and biological activities . For example, 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, while phenolic antioxidants are widely studied for their antioxidant properties .

List of Similar Compounds:- 4-Hydroxy-2-quinolones

- Phenolic antioxidants

- 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

- 1-Chloro-6-(4-Hydroxyphenyl)-2-naphthol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.